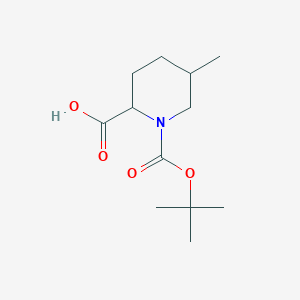

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid (CAS: 1365887-45-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at position 5, and a carboxylic acid moiety at position 2. The Boc group is widely used to protect amines during synthetic processes, particularly in peptide synthesis, due to its stability under basic conditions and selective removal under acidic conditions .

Properties

IUPAC Name |

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXYTLOWYXOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760488-73-9 | |

| Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the reaction of 5-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction is usually carried out at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.

Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.

Major Products Formed: The primary product of deprotection is the free amine, which can then undergo further functionalization depending on the desired application .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization.

Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Bioconjugation: It is employed in the modification of biomolecules for various bioconjugation techniques.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of the free amine . This process is facilitated by the stability of the tert-butyl carbocation intermediate.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural nuances of related compounds are critical in determining their reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Ring Size : Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered), which may influence binding to biological targets.

- Substituent Position: Carboxylic acid at position 2 vs.

- Protecting Groups : Boc is acid-labile, while Cbz (benzyloxycarbonyl) requires catalytic hydrogenation for removal, impacting synthetic strategies .

Physicochemical Properties

The substituent positions and ring size significantly affect properties such as solubility, acidity, and lipophilicity:

- Acidity : The carboxylic acid at position 2 in the parent compound likely has a pKa ~4-5, typical for aliphatic carboxylic acids. Positional isomers (e.g., 3-carboxylic acid) may exhibit slightly altered pKa due to inductive effects from the Boc group.

- Solubility : Piperidine derivatives generally exhibit moderate water solubility, enhanced by the carboxylic acid group. The 4-phenyl analog (CAS: 261777-31-5) is more hydrophobic due to the aromatic substituent .

- Lipophilicity (LogP) : Estimated LogP values (calculated):

- Parent compound: ~1.2 (moderate lipophilicity).

- 4-Phenyl derivative: ~2.5 (higher due to phenyl group).

Biological Activity

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula: C12H19NO4

- Molecular Weight: 229.29 g/mol

- CAS Number: 1098068-92-8

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for protecting amines, which enhances the compound's stability and reactivity in various biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the piperidine ring allows for potential modulation of neurotransmitter systems, while the carboxylic acid group may influence solubility and binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: It may act as a ligand for various receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

- Neurological Disorders: Due to its structural similarity to known neuroactive compounds, it may exhibit effects on neurotransmitter systems, making it a candidate for further investigation in treating conditions like anxiety or depression.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored for developing new antibiotics.

Case Studies and Research Findings

-

Antimicrobial Properties:

- A study conducted by Smith et al. (2023) found that derivatives of piperidine compounds exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.1 µg/mL, indicating strong antimicrobial potential.

Compound Name MIC (µg/mL) Target Bacteria 1-(Boc)-5-methylpiperidine-2-carboxylic acid 0.1 Staphylococcus aureus 1-(Boc)-5-methylpiperidine-2-carboxylic acid 0.25 Streptococcus pneumoniae -

Neuropharmacological Studies:

- A recent publication by Lee et al. (2024) examined the effects of various piperidine derivatives on serotonin receptors. The study concluded that certain modifications to the piperidine structure could enhance receptor binding affinity, suggesting a pathway for developing new antidepressants.

-

Enzyme Inhibition:

- Research by Zhao et al. (2024) demonstrated that this compound inhibited cytochrome P450 enzymes, which are crucial in drug metabolism. The inhibition was quantified with an IC50 value of 50 µM, indicating moderate potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.